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Executive Summary

PCO371 is a pioneering, orally bioavailable, non-peptide small molecule agonist of the
parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical, it
represented a significant advancement in targeting Class B G protein-coupled receptors
(GPCRs), which have historically been challenging for small molecule drug discovery. PCO371
was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by
insufficient parathyroid hormone (PTH), leading to hypocalcemia. The compound's novel
"molecular wedge" mechanism, involving binding to a unique intracellular allosteric site on the
PTHRZ1, results in biased agonism, preferentially activating the Gs-cAMP signaling pathway
over B-arrestin recruitment. Despite promising preclinical data in various animal models, the
clinical development of PCO371 was terminated in Phase 1. This guide provides a
comprehensive technical overview of the discovery, mechanism of action, preclinical
development, and eventual discontinuation of PCO371.

Discovery and Lead Optimization

PCO371 was identified through a cell-based functional screening assay. The development
process involved the optimization of a lead compound, CH5447240. This optimization focused
on enhancing PTHR1 agonistic activity while mitigating the formation of reactive metabolites.[1]

From Lead Compound to PCO371
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The lead compound, CH5447240, demonstrated PTH-like activity in preclinical models.[2]
However, it was found to be converted to a reactive metabolite in human liver microsome
assays.[2] The subsequent medicinal chemistry campaign aimed to address this liability,
leading to the synthesis of PCO371 with an improved safety profile and potent, selective
agonism at the hPTHR1.[2]

Mechanism of Action: A "Molecular Wedge"

PCO371 exhibits a unique mechanism of action, functioning as a "molecular wedge" by binding
to a novel, allosteric site within the intracellular cavity of the PTHRL1.[3] This binding stabilizes
the active conformation of the receptor in complex with its cognate Gs protein.[3] Cryo-electron
microscopy studies have revealed that PCO371 binds to a highly conserved intracellular pocket
at the interface between the receptor and the Gs protein.[4][5] This is distinct from the binding
site of the endogenous ligand, PTH.[5]

Biased Agonism

PCO371 is a G protein-biased agonist.[6] Its unique binding mode stabilizes an outward
conformation of the intracellular portion of transmembrane helix 6, which favors G protein
binding and activation over the recruitment of B-arrestin.[4][6] This biased signaling is thought
to be beneficial, as the Gs-cAMP pathway is the primary mediator of the desired therapeutic
effects of PTHRL1 activation, while -arrestin signaling has been associated with some adverse
effects.[5]

Signaling Pathways

PCO371 activates the PTHR1, a Class B GPCR, leading to the activation of downstream
signaling cascades. The primary pathway activated is the Gs-adenylyl cyclase-cAMP pathway.
To a lesser extent, PCO371 also stimulates the Gg/11-phospholipase C (PLC) pathway.
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Caption: PCO371 Signaling Pathway

Preclinical Pharmacology

PCO371 underwent extensive preclinical evaluation to characterize its in vitro and in vivo

pharmacological properties.

In Vitro Studies

Table 1: In Vitro Activity of PCO371

Assay Cell Line Parameter Value Reference
COS-7 cells
CcAMP Production  expressing EC50 2.4 uM [71[8]
hPTHR1
COS-7 cells
cAMP Production  expressing EC50 2.5 uM [8]
hPTHR1-deINT
) COS-7 cells
Phospholipase C )
o expressing EC50 17 uM [718]
Activity
hPTHR1
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In Vivo Studies

PCO371 was evaluated in rodent models of hypoparathyroidism and osteoporosis.

In thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism, oral administration
of PCO371 dose-dependently increased serum calcium and decreased serum phosphate

levels.[7] The effects were more robust and longer-lasting compared to subcutaneously
administered human PTH(1-84).[7]

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, orally administered
PCO371 led to a significant increase in bone turnover.[7][9] However, it resulted in only a
limited increase in bone mass.[7]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs.

Table 2: Pharmacokinetic Parameters of PCO371 in Rats (Single Oral Administration)

Oral

Dose Cmax AUC ] . Referenc
(malkg) (ngimL) Tmax (h) T1/2 (h) (ng-himL) Bioavaila
m ng/m ng-h/m
e < 2 bility (%)
2 180 £ 30 1.0£0.0 15+£0.1 540 + 80 34 [7]
10 1020+£150 1.5+0.3 1.7+0.1 3580 +540 N/A [7]
21100 £
50 5260 +890 1.3+0.2 1.6+0.1 N/A [7]
3600

Data are presented as mean + S.D.

In normal dogs, single oral administrations of PCO371 (3.0-30 mg/kg) also resulted in a
significant increase in serum calcium levels.[7]

Clinical Development and Discontinuation

PCO371 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and
pharmacokinetics in healthy volunteers and patients with hypoparathyroidism.
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Clinical Trials

o NCT02475616: A Single Ascending Dose Study of PCO371 in Healthy Volunteers. This study
was designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of
PCO371.

 NCT04209179: A Clinical Study Investigating the Safety, Tolerability, PK and PD of PCO371
in Patients With Hypoparathyroidism. This was a multiple-ascending dose study in patients
with hypoparathyroidism.[10]

Discontinuation of Development

The clinical development of PCO371 was terminated during Phase 1. The reason cited for the
termination of NCT04209179 was "on the basis of the currently uncertain risk-benefit balance
for the patients, and the strategic position of the development program.”[10] Publicly available
information from Chugai Pharmaceutical's pipeline updates during the development period
showed a diminishing presence and eventual absence of PCO371, suggesting an internal
decision to deprioritize the program.[3]

Experimental Protocols

The following are representative protocols for key experiments conducted during the
development of PCO371, based on published literature and standard laboratory methods.

In Vitro cAMP Accumulation Assay

This assay measures the ability of PCO371 to stimulate the production of cyclic AMP in cells
expressing the PTHR1.
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Caption: cAMP Accumulation Assay Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b609860?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Methodology:
e Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human PTHR1.

o Assay: Transfected cells are seeded in 96-well plates. The following day, the cells are
washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20
minutes at 37°C.

e Stimulation: Cells are then stimulated with various concentrations of PCO371 or a standard
agonist like hPTH(1-34) for 20 minutes at 37°C.

o Detection: The reaction is stopped, and intracellular cAMP levels are measured using a
commercially available cCAMP assay kit (e.g., HTRF-based).

» Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50
value.

Phospholipase C Activity Assay

This assay determines the ability of PCO371 to activate the PLC pathway by measuring the
accumulation of inositol phosphates.

Detailed Methodology:
e Cell Labeling: COS-7 cells expressing hPTHR1 are labeled overnight with [3H]-myo-inositol.

o Assay: The cells are washed and pre-incubated with LiCl (which inhibits inositol
monophosphatase) for 15 minutes.

o Stimulation: Cells are then stimulated with PCO371 or hPTH(1-34) for 60 minutes.

o Extraction: The reaction is terminated with perchloric acid, and the inositol phosphates are
extracted.

o Quantification: The total [3H]-inositol phosphates are separated by anion-exchange
chromatography and quantified by liquid scintillation counting.

o Data Analysis: Dose-response curves are generated to calculate the EC50 value.
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Thyroparathyroidectomized (TPTX) Rat Model

This model is used to evaluate the efficacy of compounds for treating hypoparathyroidism.

Detailed Methodology:

Surgery: Male Sprague-Dawley rats undergo surgical removal of the thyroid and parathyroid
glands.

Post-operative Care: Animals are provided with calcium-supplemented drinking water to
prevent severe hypocalcemia.

Treatment: After a recovery period, rats are administered PCO371 orally.
Sample Collection: Blood samples are collected at various time points post-dosing.

Analysis: Serum calcium and phosphate levels are measured using standard biochemical
assays.

Ovariectomized (OVX) Rat Model

This is a widely used model for studying postmenopausal osteoporosis.

Detailed Methodology:

Surgery: Female Sprague-Dawley rats undergo bilateral ovariectomy.

Post-operative Care: Animals are allowed to recover and develop osteopenia over a period
of several weeks.

Treatment: Rats are treated daily with oral PCO371.

Endpoint Analysis: After the treatment period, bone mineral density is assessed using
techniques like dual-energy X-ray absorptiometry (DXA). Bone turnover markers in serum
and urine can also be measured.

Conclusion
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PCO371 was a promising, orally active, non-peptide PTHR1 agonist with a novel mechanism of
action. Its development highlighted the potential for small molecules to target complex Class B
GPCRs. The preclinical data demonstrated its efficacy in animal models of hypoparathyroidism.
However, the "uncertain risk-benefit balance" and strategic considerations led to the
termination of its clinical development. The story of PCO371 provides valuable insights for the
drug discovery community, particularly in the design and development of biased agonists for
challenging GPCR targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Development of PCO371: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609860#discovery-and-development-history-of-
pco371]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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